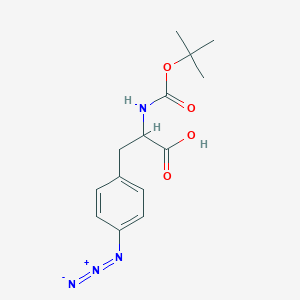

![molecular formula C15H17NO3 B2587063 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid CAS No. 159423-67-3](/img/structure/B2587063.png)

4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid” is a chemical compound that can be used for pharmaceutical testing . It is also known as "5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-methylbenzoate" .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies. For instance, a new sulfanilamide derivative namely 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide (DOBF) was synthesized and the chemical structure was elucidated using Nuclear Magnetic Resonance (NMR) and elemental analysis (CHN) .Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as X-ray crystallography . The crystal structure of a similar compound, “5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-(2,2-dichloroacetyl)-3,4-dihydro-2 H-benzo [b] [1,4]oxazine-7-carboxylate”, has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the crystal structure of a similar compound was determined using X-ray crystallography . The compound crystallizes in the orthorhombic system with space group Pbca .Scientific Research Applications

Antibacterial and Antitubercular Potential

Research has revealed that certain derivatives of 4-pyrrol-1-yl benzoic acid, which share structural similarities with 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid, have demonstrated promising antibacterial and antitubercular activities. These compounds have been evaluated against various Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis, showing significant inhibitory effects (Joshi et al., 2008).

Reactions with Amines

Studies involving reactions of similar compounds with amines have shown interesting outcomes. For instance, the reaction of amines with bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) sulfide, which is closely related to 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid, resulted in the cleavage of the sulfide bond and formation of new compounds, highlighting the potential for chemical transformations and synthesis of novel compounds (Timokhina et al., 2008).

Building Blocks for Pseudopeptide Synthesis

Compounds structurally related to 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid, like 4-Amino-3-(aminomethyl)benzoic acid, have been used as building blocks in the synthesis of peptidomimetics and scaffolds for combinatorial chemistry. Their diverse functionalities make them suitable for synthesizing branched pseudopeptides, demonstrating their utility in advanced chemical synthesis (Pascal et al., 2000).

Anticancer Activity

Novel compounds derived from 4-amino benzoic acid have been studied for their potential anticancer properties. These studies include the synthesis of ligands and their complexes, which were evaluated for their bioactive properties, such as antibacterial and anticancer activities. The synthesized compounds showed promising results as candidates for future anti-cancer drugs (Waheeb et al., 2021).

Applications in Corrosion Inhibition

The compound 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide, which is structurally similar to 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid, has been studied for its corrosion inhibition properties. It was found to effectively inhibit the corrosion of mild steel in strong acid environments, showing its potential in industrial applications (Al-amiery et al., 2020).

properties

IUPAC Name |

4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(2)8-12(7-13(17)9-15)16-11-5-3-10(4-6-11)14(18)19/h3-7,16H,8-9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJHINAPRRROPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

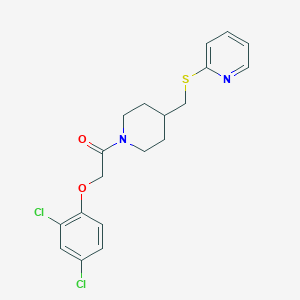

![ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2586982.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/no-structure.png)

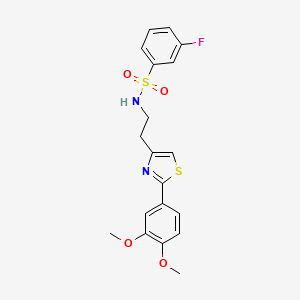

![5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2586988.png)

![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)

![2-Chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide](/img/structure/B2586993.png)

![[4-(4-methylphenoxy)-3-nitrophenyl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2586994.png)

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2587001.png)